

# Application of Ethyl 2-pyrrolidin-1-ylpropanoate in agrochemical synthesis

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Compound of Interest

Compound Name: Ethyl 2-pyrrolidin-1-ylpropanoate

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# Application of Pyrrolidine Derivatives in Agrochemical Synthesis

Introduction

While direct applications of **Ethyl 2-pyrrolidin-1-ylpropanoate** in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the pyrrolidine scaffold is a crucial pharmacophore in a variety of modern herbicides and fungicides. This document provides an overview of the application of pyrrolidine derivatives in agrochemical synthesis, focusing on classes of compounds with demonstrated biological activity. The information presented is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

The core structure of pyrrolidine offers a versatile platform for the design of novel agrochemicals due to its three-dimensional structure and the ability to introduce various substituents, influencing the compound's efficacy, selectivity, and physicochemical properties. Research has particularly focused on pyrrolidine-2,4-dione and pyrrolidine-2,3-dione derivatives, which have shown significant potential as herbicidal and fungicidal agents.

# Herbicidal Applications of Pyrrolidine-2,4-dione Derivatives



A significant class of herbicides is based on the 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-dione scaffold. These compounds have demonstrated notable herbicidal activity against both monocotyledonous and dicotyledonous weeds.[1] Their mechanism of action is often linked to the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and tocopherol biosynthesis in plants.

## **Quantitative Data on Herbicidal Activity**

The herbicidal activity of various 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones has been evaluated. The following table summarizes the inhibitory activity against Echinochloa crus-galli (barnyard grass).

Compound ID	R (N-substituent)	R' (Aryl substituent)	Inhibition Rate (%) at 100 µg/mL
3m	i-propyl	2'-methyl	90.8
30	i-propyl	4'-methyl	85.3
3n	i-propyl	3'-methyl	75.7
3g	i-propyl	3'-nitro	74.8
3d	methyl	2'-methyl	52.2
3e	methyl	3'-methyl	86.5

Data sourced from "The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones".[1]

In another study, novel pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety were synthesized and evaluated for their herbicidal activity.[2]

Compound ID	R (Substituent on phenoxy ring)	Inhibition Rate (%) on Barnyard Grass Root at 100 µg/mL	Inhibition Rate (%) on Rape Seedling Root at 100 µg/mL
10q	2,4-dichloro	65.6	-
10n	4-chloro	-	84.0



Data sourced from "Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives...".[2]

# Experimental Protocol: Synthesis of 1-isopropyl-3-(α-hydroxy-2'-methylbenzylidene)pyrrolidine-2,4-dione (3m)

This protocol describes a representative synthesis of a highly active herbicidal compound from the 1-alkyl-3-( $\alpha$ -hydroxy-substituted benzylidene)pyrrolidine-2,4-dione series.[1]

#### Materials:

- N-isopropylglycine ethyl ester
- Diethyl malonate
- Sodium ethoxide
- · 2-methylbenzoyl chloride
- Hydrochloric acid
- Ethanol
- · Diethyl ether

#### Procedure:

- Synthesis of 1-isopropyl-pyrrolidine-2,4-dione:
  - A solution of N-isopropylglycine ethyl ester and diethyl malonate in ethanol is added dropwise to a solution of sodium ethoxide in ethanol at room temperature.
  - The mixture is refluxed for 8 hours.
  - The solvent is removed under reduced pressure.
  - The residue is dissolved in water and acidified with hydrochloric acid.



- The aqueous layer is extracted with diethyl ether.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1isopropyl-pyrrolidine-2,4-dione.
- Synthesis of 1-isopropyl-3-(2'-methylbenzoyl)-pyrrolidine-2,4-dione:
  - To a solution of 1-isopropyl-pyrrolidine-2,4-dione in a suitable solvent, 2-methylbenzoyl chloride is added.
  - The reaction is stirred at room temperature until completion (monitored by TLC).
  - The reaction mixture is worked up by washing with water and brine, followed by drying and concentration.
- Rearrangement to 1-isopropyl-3-(α-hydroxy-2'-methylbenzylidene)pyrrolidine-2,4-dione (3m):
  - The crude 1-isopropyl-3-(2'-methylbenzoyl)-pyrrolidine-2,4-dione is treated with a base (e.g., triethylamine) in a suitable solvent.
  - The mixture is stirred at room temperature to facilitate the rearrangement.
  - The product is purified by column chromatography to yield the final compound.

Yield: 90.8% Melting Point: 79-80 °C ¹H-NMR (δ): 1.37 (d, 6H, J=6.78Hz, C(CH<sub>3</sub>)<sub>2</sub>); 2.42 (s, 3H, Ar-CH<sub>3</sub>), 3.70 (s, 2H, CCH<sub>2</sub>N), 4.56-4.66 (m, 1H, J=6.78Hz, CH), 7.28-7.49 (m, 4H, C<sub>6</sub>H<sub>4</sub>) Elemental Analysis: Calculated for C<sub>15</sub>H<sub>17</sub>NO<sub>3</sub>: C 69.48, H 6.61, N 5.40; Found: C 69.56, H 6.58, N 5.35.[1]

## **Antifungal Applications of Pyrrolidine Derivatives**

Pyrrolidine-2,3-dione and pyrrolidine-2,4-dione derivatives have also been investigated for their antifungal properties. These compounds can serve as intermediates in the synthesis of various heterocyclic systems with potential biological activity.

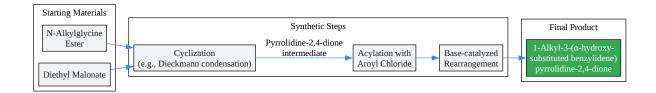
### **Quantitative Data on Antifungal Activity**



While extensive quantitative data for large series of compounds are less common in the initial search results, some studies report significant antifungal activity for specific pyrrolidine derivatives. For instance, certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown pronounced inhibitory activities against Gram-positive bacteria, indicating a broader antimicrobial potential.[3]

### **Synthetic Pathways and Workflows**

The synthesis of agrochemically relevant pyrrolidine derivatives often involves multi-step reaction sequences. Below are visualizations of a typical synthetic workflow for the preparation of herbicidal pyrrolidine-2,4-diones and a hypothetical pathway illustrating how **Ethyl 2-pyrrolidin-1-ylpropanoate** could potentially be utilized as a building block.



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Synthetic pathway for herbicidal pyrrolidine-2,4-diones.

# Hypothetical Application of Ethyl 2-pyrrolidin-1-ylpropanoate

While direct evidence is lacking, one can conceptualize a synthetic route where **Ethyl 2- pyrrolidin-1-ylpropanoate** serves as a precursor for N-substituted pyrrolidine agrochemicals. The propanoate side chain could be modified to introduce desired functionalities.





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Hypothetical synthetic route utilizing **Ethyl 2-pyrrolidin-1-ylpropanoate**.

This hypothetical pathway involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation with a substituted aniline to yield a hypothetical N-aryl-(2-pyrrolidin-1-yl)propanamide. The biological activity of such a compound would need to be determined experimentally.

### Conclusion

The pyrrolidine ring system is a valuable scaffold in the discovery and development of novel agrochemicals. While the specific compound **Ethyl 2-pyrrolidin-1-ylpropanoate** is not prominently featured in current agrochemical synthesis, its structural motifs are present in active herbicidal and fungicidal molecules. The provided data and protocols for pyrrolidine-2,4-dione derivatives highlight the potential of this class of compounds. Further research could explore the derivatization of **Ethyl 2-pyrrolidin-1-ylpropanoate** to generate novel agrochemical candidates, leveraging the established importance of the pyrrolidine core. The continuous exploration of synthetic methodologies and structure-activity relationships of pyrrolidine derivatives is a promising avenue for the development of next-generation crop protection agents.

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